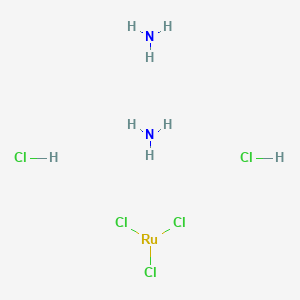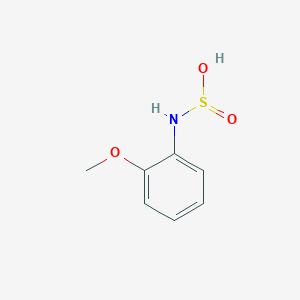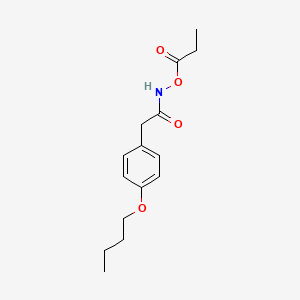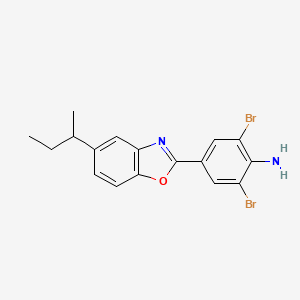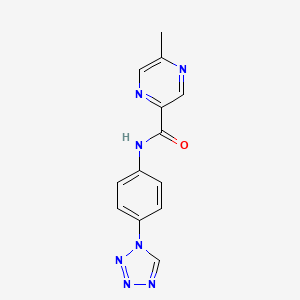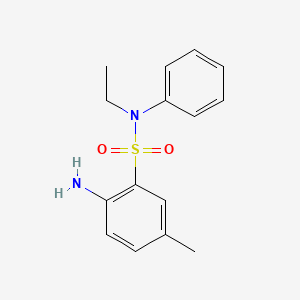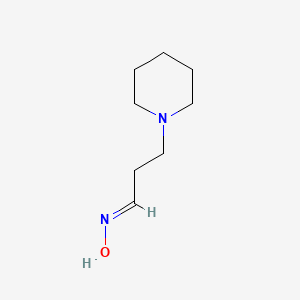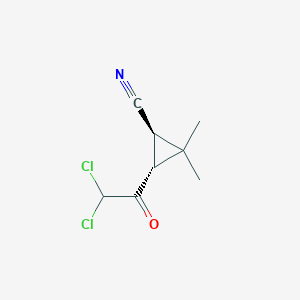![molecular formula C5H8N2O2S B13793070 (3aR)-3a,4,6,7-tetrahydro-1H-oxadiazolo[4,3-c][1,4]thiazin-3-one](/img/structure/B13793070.png)
(3aR)-3a,4,6,7-tetrahydro-1H-oxadiazolo[4,3-c][1,4]thiazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3aR)-3a,4,6,7-tetrahydro-1H-oxadiazolo[4,3-c][1,4]thiazin-3-one is a heterocyclic compound that features a unique combination of oxygen, nitrogen, and sulfur atoms within its ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aR)-3a,4,6,7-tetrahydro-1H-oxadiazolo[4,3-c][1,4]thiazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiosemicarbazide derivative with an aldehyde or ketone, followed by cyclization in the presence of an oxidizing agent. The reaction is usually carried out in a solvent such as ethanol or methanol, at temperatures ranging from 50°C to 100°C.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the choice of solvents and reagents may be adjusted to minimize environmental impact and enhance safety.
化学反应分析
Types of Reactions
(3aR)-3a,4,6,7-tetrahydro-1H-oxadiazolo[4,3-c][1,4]thiazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiol derivatives.
科学研究应用
(3aR)-3a,4,6,7-tetrahydro-1H-oxadiazolo[4,3-c][1,4]thiazin-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research is ongoing into its potential use as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
作用机制
The mechanism of action of (3aR)-3a,4,6,7-tetrahydro-1H-oxadiazolo[4,3-c][1,4]thiazin-3-one involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may disrupt bacterial cell membranes or inhibit key enzymes involved in cell wall synthesis. In the context of its potential anti-inflammatory or anticancer effects, the compound may modulate signaling pathways that regulate cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
Thiazolidinones: These compounds share a similar sulfur-containing ring structure and have comparable biological activities.
Oxadiazoles: These heterocycles contain an oxygen and nitrogen atom in the ring and are known for their antimicrobial properties.
Thiadiazoles: Similar to oxadiazoles, these compounds have a sulfur and nitrogen atom in the ring and exhibit a range of biological activities.
Uniqueness
What sets (3aR)-3a,4,6,7-tetrahydro-1H-oxadiazolo[4,3-c][1,4]thiazin-3-one apart is its unique combination of oxygen, nitrogen, and sulfur atoms within a single ring structure. This configuration imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
属性
分子式 |
C5H8N2O2S |
|---|---|
分子量 |
160.20 g/mol |
IUPAC 名称 |
(3aR)-3a,4,6,7-tetrahydro-1H-oxadiazolo[4,3-c][1,4]thiazin-3-one |
InChI |
InChI=1S/C5H8N2O2S/c8-5-4-3-10-2-1-7(4)6-9-5/h4,6H,1-3H2/t4-/m0/s1 |
InChI 键 |
DGUUMCGYFYTZQY-BYPYZUCNSA-N |
手性 SMILES |
C1CSC[C@@H]2N1NOC2=O |
规范 SMILES |
C1CSCC2N1NOC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


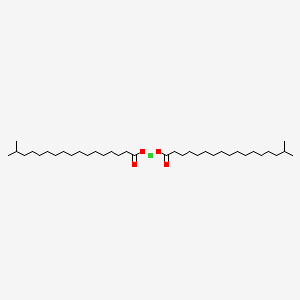
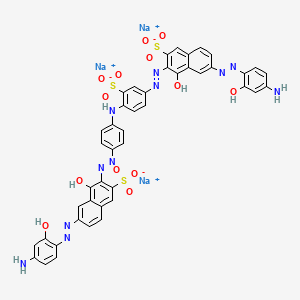
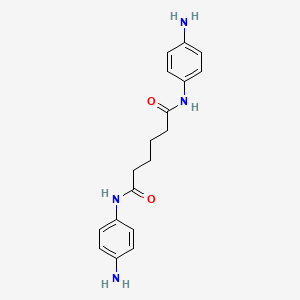
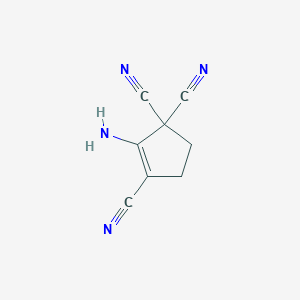
![3H-Pyrazol-3-one, 4-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-](/img/structure/B13793012.png)
